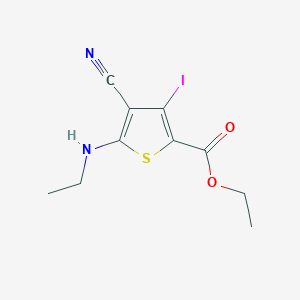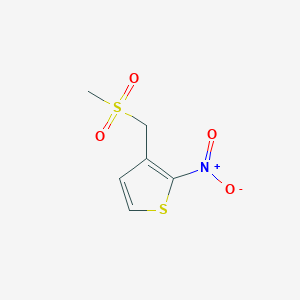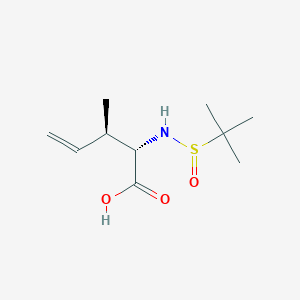
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane: is an organic compound with the molecular formula C18H18O4S2 and a molecular weight of 362.46 g/mol . This compound is characterized by the presence of two oxirane (epoxide) groups attached to a phenyl ring, which are connected by a disulfane (disulfide) linkage. It appears as a white to pale yellow solid and is slightly soluble in water but soluble in organic solvents such as ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane can be synthesized through a sulfide synthesis method. The typical synthetic route involves the reaction of 4-bromophenyl ether with epichlorohydrin in the presence of a base such as potassium carbonate to form the intermediate 4-(oxiran-2-ylmethoxy)phenyl ether . This intermediate is then reacted with sodium disulfide to form the final product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The oxirane groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reagents like or are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the oxirane groups under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds and polymers.
Biology: Studied for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as adhesives and coatings
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane involves its ability to undergo redox reactions due to the presence of the disulfide linkage. This compound can interact with thiol groups in proteins and enzymes, leading to the formation of mixed disulfides and modulation of enzyme activity. The oxirane groups can also react with nucleophiles, leading to the formation of covalent bonds with biological molecules .
Comparison with Similar Compounds
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)ethane: Similar structure but with an ethane linkage instead of a disulfide bond.
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)propane: Similar structure but with a propane linkage.
4,4’-Bis(oxiran-2-ylmethoxy)diphenyl sulfide: Similar structure but with a sulfide linkage instead of a disulfide bond.
Uniqueness:
1,2-Bis(4-(oxiran-2-ylmethoxy)phenyl)disulfane is unique due to the presence of both oxirane and disulfide functionalities, which provide it with distinct redox properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H18O4S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[[4-[[4-(oxiran-2-ylmethoxy)phenyl]disulfanyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C18H18O4S2/c1-5-17(6-2-13(1)19-9-15-11-21-15)23-24-18-7-3-14(4-8-18)20-10-16-12-22-16/h1-8,15-16H,9-12H2 |
InChI Key |
IDMBFRXGXNEYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)SSC3=CC=C(C=C3)OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)



![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)

![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)



![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)

